N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
This compound features a chromeno[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a 4-chlorophenyl group. Its molecular formula is C₂₆H₂₀ClN₃O₃S, with a molecular weight of 489.98 g/mol .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-20-12-6-16(7-13-20)24-29-25-21(14-17-4-2-3-5-22(17)33-25)26(30-24)34-15-23(31)28-19-10-8-18(27)9-11-19/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDKVYXIFHHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide, with the CAS number 899760-61-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromeno[2,3-d]pyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 490.0 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events leading to its observed effects.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of chromeno[2,3-d]pyrimidine exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Compounds featuring the chromeno structure have been evaluated for anticancer activity, showing promise in inhibiting tumor growth and proliferation .
- Enzyme Inhibition : The compound has potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antibacterial Screening :
- Enzyme Inhibition Studies :
Data Tables
Scientific Research Applications
Structural Features
The compound features:
- A chlorophenyl group , which enhances lipophilicity and biological activity.
- A methoxyphenyl group , contributing to its pharmacological properties.
- A triazole ring , known for its role in various biological activities and as a scaffold in drug design.
Medicinal Chemistry
N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible applications in treating various diseases, particularly those involving microbial infections and cancer.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives with halogenated phenyl rings demonstrate enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) due to increased membrane penetration capabilities .
Anticancer Potential
The compound's unique structure may also contribute to anticancer activity. Preliminary studies suggest that the presence of the triazole ring can inhibit specific cancer cell lines, making it a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:
- Substituent Positioning : The position of substituents on the phenyl ring significantly influences antimicrobial potency. Para-substituted phenyl groups tend to show greater activity due to favorable interactions with bacterial targets.
- Lipophilicity : Increased lipophilicity correlates with enhanced ability to traverse lipid membranes, critical for antimicrobial action .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens. Results indicate that derivatives exhibit significant antifungal activity against organisms such as Candida albicans, highlighting their potential as antifungal agents .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Case Study 1: Antimicrobial Testing
A quantitative structure-activity relationship (QSAR) analysis performed on chloroacetamides revealed that specific structural features led to minimum inhibitory concentration (MIC) values as low as 6 μg/mL against E. coli and other pathogens .
Case Study 2: Antifungal Activity
In vitro tests demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans and other fungi .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Chromeno[2,3-d]Pyrimidine Derivatives
- C683-0253: Structure: 2-{[2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl}-N-(4-Methylphenyl)Acetamide Substituents: 4-Methylphenyl on acetamide nitrogen. Molecular Weight: 473.98 g/mol . target compound) .
- C683-0475: Structure: 2-{[2-(4-Chlorophenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide Substituents: 4-Methoxyphenyl on acetamide nitrogen. Molecular Weight: 489.98 g/mol . Key Difference: Methoxy group (electron-donating) vs. chloro (electron-withdrawing) alters electronic density, affecting solubility and receptor binding.
Chromen-3-yloxy Acetamide Derivatives
- VIe (N-(4-Chlorophenyl)-2-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-Yloxy)Acetamide): Core Structure: Chromen-3-yloxy instead of chromeno-pyrimidine. Yield: 80%, Melting Point: 155–157°C . Key Insight: The chromen scaffold may reduce steric hindrance compared to pyrimidine-fused systems, improving synthetic accessibility.
Substituent Effects on Physicochemical Properties
*Estimated based on structural similarity to .
- Chloro vs. Methoxy : Chloro groups increase lipophilicity (higher LogP) and may enhance membrane permeability but reduce aqueous solubility. Methoxy groups improve solubility due to polarity .
- Positional Isomerism : 2-Chlorophenyl () vs. 4-chlorophenyl (target compound) affects steric interactions in crystal packing and binding pocket interactions .
Crystallographic and Structural Insights
- Crystal Packing : highlights intermolecular interactions (e.g., C–H⋯O) in chloro-phenyl acetamides, critical for stability. The target compound’s nitro-free structure may reduce torsional strain compared to ’s nitro-substituted analog .
- SHELX Refinement : Computational tools () enable precise determination of bond angles and torsion angles, aiding in SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
